4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine 4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine Potent cell-permeable, ATP site-targeting inhibitor of CDKs; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 954143-48-7
VCID: VC0006192
InChI: InChI=1S/C12H11N5O/c1-18-9-3-5-14-11-10(9)7(6-16-11)8-2-4-15-12(13)17-8/h2-6H,1H3,(H,14,16)(H2,13,15,17)
SMILES: COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N
Molecular Formula: C12H11N5O
Molecular Weight: 241.25 g/mol

4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine

CAS No.: 954143-48-7

Inhibitors

VCID: VC0006192

Molecular Formula: C12H11N5O

Molecular Weight: 241.25 g/mol

4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine - 954143-48-7

CAS No. 954143-48-7
Product Name 4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
Molecular Formula C12H11N5O
Molecular Weight 241.25 g/mol
IUPAC Name 4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C12H11N5O/c1-18-9-3-5-14-11-10(9)7(6-16-11)8-2-4-15-12(13)17-8/h2-6H,1H3,(H,14,16)(H2,13,15,17)
Standard InChIKey GGEWEQJWGGJUHO-UHFFFAOYSA-N
SMILES COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N
Canonical SMILES COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N
Description Potent cell-permeable, ATP site-targeting inhibitor of CDKs; High Quality Biochemicals for Research Uses
Synonyms 4-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine
PubChem Compound 23727981
Last Modified Nov 12 2021
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